molecular formula C24H20ClNO3 B1585485 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)- CAS No. 26567-23-7

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-

Cat. No.: B1585485
CAS No.: 26567-23-7
M. Wt: 405.9 g/mol
InChI Key: GSCLSACFHWKTQU-UHFFFAOYSA-N
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Description

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)- is a useful research compound. Its molecular formula is C24H20ClNO3 and its molecular weight is 405.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)- is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is a bicyclic system characterized by two rings sharing a single atom. This structural configuration often imparts unique chemical properties that can be exploited in various applications.

  • Molecular Formula: C₃₈H₃₄ClN₂O₃
  • Molecular Weight: 634.20 g/mol
  • CAS Number: 34372-72-0

Biological Activity Overview

Research has shown that spiro compounds, particularly those related to spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives, exhibit a range of biological activities, including anticancer properties and effects on cell viability.

Anticancer Activity

One of the most notable activities of this compound is its potential in cancer treatment. Studies have indicated that derivatives of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one can induce apoptosis in various cancer cell lines.

  • Case Study: A study focused on spiro[indole-3,5'-isoxazoles] demonstrated significant reduction in neuroblastoma cell viability and induction of differentiation, suggesting potential as therapeutic agents against cancer .

The mechanism through which these compounds exert their biological effects often involves interaction with cellular signaling pathways. For instance, some derivatives have been shown to modulate the activity of certain enzymes or receptors involved in cell proliferation and survival.

Data Tables

Biological Activity Cell Line Effect Reference
AnticancerNeuroblastomaReduced viability
AnticancerBreast CancerInduction of apoptosis
AntimicrobialVarious Bacterial StrainsInhibition of growth

Synthetic Approaches

The synthesis of spiro compounds like spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one typically involves multi-step reactions. A notable synthetic route includes the condensation of ninhydrin with amino-naphthoquinones followed by oxidative cleavage .

Research Findings

Recent studies have utilized computational methods to predict the bioactivity and pharmacokinetic properties of spiro compounds. These studies suggest that while some derivatives exhibit low oral bioavailability, they may still possess significant therapeutic potential due to their ability to interact with specific biological targets .

Properties

IUPAC Name

2'-chloro-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO3/c1-3-26(4-2)16-10-11-19-22(14-16)28-21-12-9-15(25)13-20(21)24(19)18-8-6-5-7-17(18)23(27)29-24/h5-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCLSACFHWKTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885362
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26567-23-7
Record name 2′-Chloro-6′-(diethylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26567-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 2'-chloro-6'-(diethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026567237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-
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Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-
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Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-
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Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-
Reactant of Route 6
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-

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